3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid
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Overview
Description
3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid is an organic compound that features a benzyloxycarbonyl group, a methylamino group, and a dimethylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. One common method involves the use of benzyloxycarbonyl chloride to protect the amino group, followed by alkylation and subsequent deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction of the benzyloxycarbonyl group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzylic compounds.
Scientific Research Applications
3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((Benzyloxy)carbonyl)(methyl)amino)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid .
- N-Benzyloxycarbonyl aspartic acid methyl ester .
Uniqueness
Its structural features allow for selective modifications and diverse chemical transformations, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2,2-dimethyl-3-[methyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,12(16)17)10-15(3)13(18)19-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) |
InChI Key |
TXNPXIRIHZGURM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)C(=O)OCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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